

# Application Notes and Protocols: Selectivity Profiling of SRI-31142 Against Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SRI-31142 |           |
| Cat. No.:            | B15616481 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**SRI-31142** is a novel psychoactive compound identified as a putative allosteric modulator of the dopamine transporter (DAT). Allosteric modulators offer a distinct advantage over traditional orthosteric inhibitors by providing a more nuanced regulation of transporter function, potentially leading to improved therapeutic profiles with fewer side effects. Understanding the selectivity of **SRI-31142** for the dopamine transporter over other monoamine transporters, namely the norepinephrine transporter (NET) and the serotonin transporter (SERT), is critical for elucidating its pharmacological mechanism and predicting its in vivo effects. These application notes provide a summary of the available data on the selectivity of **SRI-31142** and detailed protocols for assessing its activity at monoamine transporters.

### Data Presentation: SRI-31142 Selectivity Profile

The selectivity of **SRI-31142** has been characterized through radioligand binding and uptake inhibition assays. While a complete side-by-side comparison of inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) across all three monoamine transporters from a single study is not readily available in the public domain, the existing data provides valuable insights into its selectivity profile.



| Transporter/Re<br>ceptor         | Assay Type                  | Species       | Value   | Reference |
|----------------------------------|-----------------------------|---------------|---------|-----------|
| Dopamine<br>Transporter<br>(DAT) | Binding Affinity<br>(Ki)    | Human         | 3520 nM | [1]       |
| Dopamine<br>Transporter<br>(DAT) | Uptake Inhibition<br>(IC50) | Rat           | 2340 nM | [1]       |
| Mu-Opioid<br>Receptor            | Binding Affinity<br>(Ki)    | Not Specified | 116 nM  | [1]       |

It is important to note that while specific IC50 values for **SRI-31142** against NET and SERT are not detailed in the available literature, one study describes the compound as having "nanomolar potency" but only "partial efficacy" as an inhibitor of uptake at all three monoamine transporters (DAT, NET, and SERT) in rat brain synaptosomes[1]. This suggests that while **SRI-31142** can interact with all three transporters at low concentrations, it does not fully block their function. The significantly higher affinity for the mu-opioid receptor compared to the dopamine transporter suggests potential off-target effects that should be considered in further investigations.

## **Mandatory Visualization**





Click to download full resolution via product page

Caption: Workflow for determining the monoamine transporter selectivity of **SRI-31142**.



#### **Experimental Protocols**

The following are detailed methodologies for key experiments to determine the selectivity profile of a test compound like **SRI-31142** against monoamine transporters. These protocols are based on standard and widely accepted procedures in the field.

# Protocol 1: Monoamine Transporter Uptake Inhibition Assay in Rat Brain Synaptosomes

This protocol describes the measurement of the inhibitory potency of **SRI-31142** on the uptake of radiolabeled dopamine, norepinephrine, and serotonin into rat brain synaptosomes.

- 1. Materials and Reagents:
- Whole rat brains (striatum for DAT, hippocampus/cortex for NET and SERT)
- Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
- Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO4, 1.3 mM CaCl2, 1.2 mM KH2PO4, 25 mM HEPES, 10 mM glucose, 0.1 mM pargyline, and 0.1 mM ascorbic acid, pH 7.4)
- Radiolabeled monoamines: [3H]dopamine, [3H]norepinephrine, [3H]serotonin
- Unlabeled monoamine transporter inhibitors for defining non-specific uptake (e.g., GBR12909 for DAT, desipramine for NET, fluoxetine for SERT)
- SRI-31142
- Scintillation fluid
- Glass fiber filters
- Homogenizer
- Refrigerated centrifuge
- Scintillation counter



- 96-well plates
- 2. Synaptosome Preparation:
- Dissect the desired brain regions (e.g., striatum for DAT) on ice.
- Homogenize the tissue in ice-cold sucrose buffer using a Teflon-glass homogenizer.
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
- Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
- Resuspend the resulting pellet (the synaptosomal fraction) in KRH buffer.
- Determine the protein concentration of the synaptosomal preparation using a suitable protein assay (e.g., BCA assay).
- 3. Uptake Inhibition Assay Procedure:
- In a 96-well plate, add KRH buffer, the synaptosomal preparation, and varying concentrations of **SRI-31142** (or vehicle for total uptake control, and a saturating concentration of a selective inhibitor for non-specific uptake control).
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the uptake reaction by adding the respective radiolabeled monoamine at a concentration close to its Km value.
- Incubate for a short period (e.g., 5-10 minutes) at 37°C.
- Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold KRH buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
- 4. Data Analysis:



- Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
- Express the uptake in the presence of SRI-31142 as a percentage of the specific uptake in the vehicle control.
- Plot the percentage of inhibition against the logarithm of the **SRI-31142** concentration.
- Determine the IC50 value by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).

# Protocol 2: Radioligand Binding Assay for Monoamine Transporters

This protocol is for determining the binding affinity (Ki) of **SRI-31142** to monoamine transporters using membranes from cells expressing the human transporters or from brain tissue.

- 1. Materials and Reagents:
- Cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT, or prepared brain tissue homogenates.
- Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
- Radioligands specific for each transporter (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT).
- Unlabeled ligands for defining non-specific binding (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).
- SRI-31142
- Scintillation fluid
- Glass fiber filters (pre-treated with polyethylenimine)
- Scintillation counter



- 96-well plates
- 2. Assay Procedure:
- In a 96-well plate, add the binding buffer, cell membranes, the radioligand at a concentration near its Kd value, and varying concentrations of **SRI-31142** (or vehicle for total binding and a saturating concentration of a selective ligand for non-specific binding).
- Incubate the plate at room temperature or 4°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
- Terminate the binding reaction by rapid filtration through pre-treated glass fiber filters.
- · Wash the filters three times with ice-cold binding buffer.
- Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.
- 3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the percentage of inhibition of specific binding for each concentration of SRI-31142.
- Calculate the IC50 value from the concentration-inhibition curve.
- Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.





Click to download full resolution via product page

Caption: Putative allosteric modulation of monoamine transporters by **SRI-31142**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Interactions between Cocaine and the Putative Allosteric Dopamine Transporter Ligand SRI-31142 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Selectivity Profiling of SRI-31142 Against Monoamine Transporters]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616481#sri-31142-selectivity-profiling-against-other-monoamine-transporters]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com